Beta-Aspartame

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

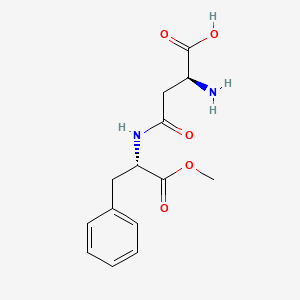

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIPKDJQYIJJF-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177386 | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-61-8 | |

| Record name | β-Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME, BETA- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isomeric Off-Note: A Technical Guide to the Discovery and Properties of Beta-Aspartame

Abstract

This technical guide provides a comprehensive overview of beta-aspartame, the non-sweet, bitter-tasting isomer of the widely used artificial sweetener, aspartame (B1666099). The discovery of this compound is intrinsically linked to the chemical synthesis of its sweet counterpart, where it arises as a significant byproduct. This document details the history of its discovery, comparative physicochemical properties, and the methodologies for its synthesis and separation from the desired alpha-isomer. Furthermore, it explores the biological basis for its bitter taste, proposing a mechanism of action via human bitter taste receptors (TAS2Rs) and outlining the associated signaling pathway. Detailed experimental protocols and analytical methods are provided for researchers, scientists, and professionals in the drug development and food science industries.

Discovery and History

The story of this compound begins with the serendipitous discovery of its alpha-isomer, aspartame (α-L-aspartyl-L-phenylalanine methyl ester). In 1965, chemist James M. Schlatter, while working at G.D. Searle & Company on an anti-ulcer drug candidate, accidentally tasted a compound he had synthesized and discovered its intense sweetness.[1] This compound was α-aspartame.

However, the prevalent method for the industrial chemical synthesis of aspartame involves the reaction of N-protected L-aspartic anhydride (B1165640) with L-phenylalanine methyl ester.[1][2] Due to the presence of two carboxyl groups on aspartic acid (at the alpha and beta positions), this reaction is not perfectly regioselective. Consequently, it yields a mixture of two isomers: the desired sweet α-aspartame and the undesired β-aspartame, where the peptide bond is formed with the β-carboxyl group of aspartic acid.[1][2] This chemical synthesis typically produces the α- and β-isomers in a ratio of approximately 4:1.[1] The bitter taste of the β-isomer makes its removal a critical step in the purification of commercial aspartame.[2] The challenges associated with this separation spurred the development of enzymatic synthesis methods, which are highly specific and produce only the sweet α-aspartame.[2]

Physicochemical Properties

This compound shares the same chemical formula and molecular weight as its alpha-isomer but differs in its structural arrangement and, consequently, its physical and sensory properties. The key distinction lies in the peptide linkage to the beta-carboxyl group of the aspartic acid residue.

| Property | α-Aspartame | β-Aspartame |

| IUPAC Name | Methyl L-α-aspartyl-L-phenylalaninate | (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

| Synonyms | Aspartame, APM, NutraSweet, Equal | Beta-Asp-Phe methyl ester |

| CAS Number | 22839-47-0 | 22839-61-8 |

| Chemical Formula | C₁₄H₁₈N₂O₅ | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.31 g/mol | 294.30 g/mol [3] |

| Melting Point | 246–247 °C | 201–204 °C (decomposes) |

| Taste Profile | Intensely sweet (180-200x sucrose)[1] | Bitter[1][2] |

| Solubility | Sparingly soluble in water; solubility is pH-dependent.[3] | Data not widely available, but separation protocols suggest differences in salt solubility.[3] |

| Stability in Water | Most stable at pH 4.3 (half-life ~300 days at room temp).[1][3] | Likely undergoes similar degradation pathways, but specific stability data is not readily available. |

Synthesis and Purification

The formation of this compound is a direct consequence of the non-specific nature of traditional chemical synthesis routes for aspartame. The purification process is therefore a critical step to ensure the quality and taste profile of the final product.

Chemical Synthesis of α- and β-Aspartame Mixture

The following protocol is a generalized representation of the chemical synthesis that produces a mixture of aspartame isomers.

Experimental Protocol:

-

Protection of Aspartic Acid: L-aspartic acid is treated with a mixture of formic acid and acetic anhydride. This step serves two purposes: the amino group is protected with a formyl group, and the two carboxyl groups are joined to form an N-formyl aspartic anhydride.[1]

-

Esterification of Phenylalanine: L-phenylalanine is converted to its methyl ester (L-phenylalanine methyl ester) using standard esterification methods, often with methanol (B129727) and an acid catalyst.

-

Coupling Reaction: The N-formyl aspartic anhydride is then reacted with L-phenylalanine methyl ester in an organic solvent. This condensation reaction is not regioselective; the phenylalanine methyl ester can attack either the α- or β-carbonyl group of the anhydride, leading to a mixture of N-formyl-α-aspartame and N-formyl-β-aspartame.[1]

-

Deprotection: The formyl protecting group is removed from the nitrogen atom by acid hydrolysis, yielding a mixture of α-aspartame and β-aspartame.[1]

Purification: Separation of α- and β-Isomers

The separation of the bitter β-isomer is crucial. One patented method takes advantage of the differential solubility of the isomers' phosphate (B84403) salts.[4]

Experimental Protocol for Isomer Separation:

-

Reaction Mixture: A reaction mixture containing N-formyl α- and β-aspartame in a solvent system like ethyl acetate (B1210297) and acetic acid is prepared.[4]

-

Deformylation and Precipitation: 85% phosphoric acid (1.2 to 5 moles per mole of N-formyl aspartame) and a lower alkyl alcohol (e.g., methanol) are added to the mixture. The reaction is maintained at a temperature between room temperature and 60°C for 4 to 12 hours.[4] This step simultaneously removes the formyl group and selectively precipitates the α-isomer as sparingly soluble aspartame phosphate.[4] The β-isomer remains in solution.

-

Isolation of α-Isomer Salt: The reaction mixture is cooled, and the crystallized α-L-aspartyl-L-phenylalanine methyl ester phosphate is collected by filtration.[4]

-

Conversion to Free Aspartame: The collected phosphate salt is dissolved in water, and the pH is adjusted to approximately 5.2 (the isoelectric point of aspartame) with an inorganic base (e.g., 20% aqueous NaOH).[3][4] The free α-aspartame precipitates out of the solution.

-

Final Product Collection: The pure α-aspartame is collected by filtration, washed, and dried.[4]

Taste Profile and Biological Activity

The defining characteristic of this compound is its bitter taste, a stark contrast to the sweetness of its alpha-isomer. This difference in taste perception is rooted in the specific stereochemistry of the molecules and their interaction with distinct taste receptors on the tongue.

| Isomer | Taste | Receptor Target (Proposed/Confirmed) |

| α-Aspartame | Sweet | TAS1R2/TAS1R3 (Sweet Taste Receptor)[1] |

| β-Aspartame | Bitter | TAS2Rs (Bitter Taste Receptors) (Proposed)[5][6] |

Mechanism of Bitter Taste Perception

While direct studies on this compound's interaction with bitter taste receptors are limited, a substantial body of research indicates that dipeptides, particularly those containing hydrophobic amino acids like phenylalanine, are perceived as bitter.[5] This bitterness is mediated by the T2R (or TAS2R) family of G-protein coupled receptors.[5][6]

Studies have shown that dipeptides can activate several of the 25 known human TAS2Rs, with TAS2R1 being particularly responsive to various di- and tripeptides.[6][7][8] Given that this compound is a dipeptide ester containing phenylalanine, it is highly probable that its bitter taste is elicited through activation of one or more TAS2Rs.

The intracellular signaling cascade following the activation of a TAS2R is well-established:

-

Binding: this compound binds to a TAS2R on the surface of a taste receptor cell.

-

G-Protein Activation: This binding activates the associated heterotrimeric G-protein, gustducin (B1178931).

-

Second Messenger Production: The α-subunit of gustducin activates phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).

-

Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm.

-

Channel Opening and Depolarization: The rise in intracellular Ca²⁺ opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), allowing an influx of Na⁺ ions, which depolarizes the cell.

-

Neurotransmitter Release: Depolarization leads to the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the "bitter" signal to the brain.

Analytical Methods

The separation and quantification of this compound from its alpha-isomer and other degradation products are typically achieved using High-Performance Liquid Chromatography (HPLC).

Methodology Overview:

-

Technique: Reversed-phase HPLC is the most common method.[9]

-

Stationary Phase: An ODS (octadecylsilyl) column, such as a C18 column, is frequently used for separation.[9]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The pH of the mobile phase is a critical parameter for achieving good separation. For instance, a mobile phase consisting of a phosphate buffer and acetonitrile can effectively separate aspartame diastereomers.[9]

-

Detection: UV detection is standard, typically at a wavelength of around 210-214 nm, where the peptide bond absorbs light.[10][11]

-

Sample Preparation: For analysis of this compound in food products or other complex matrices, a sample preparation step such as liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

A validated HPLC method can achieve limits of detection and quantification in the range of 0.0012 wt% and 0.004 wt%, respectively, for aspartame diastereomers, which is sufficient for quality control in commercial aspartame production.[9]

Conclusion

This compound, while chemically very similar to its sweet-tasting alpha-isomer, serves as a crucial case study in the structure-function relationship of taste molecules. Its discovery as an unavoidable byproduct of traditional chemical synthesis routes for aspartame has driven innovation in both purification technologies and more specific enzymatic synthesis pathways. For researchers in drug development and food science, understanding the properties of this compound is vital for quality control, sensory analysis, and the study of taste receptor pharmacology. The likely interaction of this bitter dipeptide with the TAS2R family of receptors provides a valuable tool for investigating the molecular mechanisms of bitter taste perception. Continued research into the specific receptor interactions and quantitative sensory analysis of this compound will further illuminate the complex world of taste science.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. snowhitechem.com [snowhitechem.com]

- 3. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4656304A - Aspartame synthesis - Google Patents [patents.google.com]

- 5. Bitter peptides activate hTAS2Rs, the human bitter receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]

- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 11. ejournals.swu.ac.th [ejournals.swu.ac.th]

The Isomerization of α-Aspartame: A Technical Guide to the Formation of β-Aspartame

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical transformation of α-aspartame, the common artificial sweetener, into its structural isomer, β-aspartame. The formation of β-aspartame, a bitter-tasting and non-sweet compound, represents a critical aspect of aspartame's stability and degradation profile. Understanding the underlying mechanisms, influencing factors, and analytical methodologies for this conversion is paramount for ensuring the quality, efficacy, and safety of pharmaceutical formulations and food products containing aspartame (B1666099).

The Chemical Core of the Transformation: An Intramolecular Rearrangement

The conversion of α-aspartame to β-aspartame is not a direct isomerization but rather a two-step intramolecular process mediated by a cyclic succinimide (B58015) intermediate, also known as an aminosuccinyl derivative. This pathway is a common degradation route for peptides and proteins containing aspartyl residues.

The mechanism unfolds as follows:

-

Succinimide Formation (Cyclization): The process is initiated by a nucleophilic attack of the peptide bond nitrogen of the phenylalanine residue on the side-chain carbonyl carbon of the aspartic acid residue. This intramolecular cyclization results in the formation of a five-membered succinimide ring and the elimination of a water molecule. This step is the rate-determining step in the overall isomerization process.

-

Hydrolysis of the Succinimide Intermediate: The succinimide intermediate is susceptible to hydrolysis. The ring can be opened by the attack of a water molecule at either of its two carbonyl carbons.

-

Attack at the carbonyl carbon corresponding to the original α-peptide bond regenerates α-aspartame .

-

Attack at the other carbonyl carbon leads to the formation of β-aspartame , where the peptide linkage involves the β-carboxyl group of the aspartic acid residue.

-

The hydrolysis of the succinimide intermediate typically yields a mixture of α- and β-isomers, with the β-isomer often being the thermodynamically more stable and thus predominant product. The typical ratio of α- to β-aspartyl peptides formed from the hydrolysis of the succinimide intermediate is approximately 1:3 to 1:4.[1][2]

Figure 1: The reaction pathway for the isomerization of α-aspartame to β-aspartame via a succinimide intermediate.

Factors Influencing the Formation of β-Aspartame

The rate and extent of β-aspartame formation are significantly influenced by several environmental factors, most notably pH and temperature.

Effect of pH

The pH of the surrounding medium plays a critical role in both the formation and hydrolysis of the succinimide intermediate.

-

Slightly Acidic to Neutral pH (pH 4-7): The rate of succinimide formation from aspartyl residues is significant in this range. Aspartame exhibits its maximum stability around pH 4.3.[3] As the pH increases towards neutral, the rate of degradation, including isomerization, generally increases.

-

Alkaline pH (pH > 7): Under alkaline conditions, the formation of the succinimide intermediate is accelerated. The subsequent hydrolysis of the succinimide ring also proceeds rapidly, leading to a faster accumulation of β-aspartame.

Effect of Temperature

As with most chemical reactions, temperature has a profound effect on the rate of β-aspartame formation. Increased temperatures accelerate the rates of both the initial cyclization to the succinimide intermediate and its subsequent hydrolysis. Therefore, storage of aspartame-containing products at elevated temperatures will lead to a more rapid loss of the desired α-isomer and a corresponding increase in the formation of β-aspartame and other degradation products.

Quantitative Data on Aspartame Degradation and Isomerization

The following tables summarize quantitative data on the degradation of aspartame under various conditions. While specific kinetic data for the formation of β-aspartame is often embedded within overall degradation studies, the provided data gives an indication of the conditions that favor its formation.

Table 1: Effect of pH on Aspartame Degradation

| pH | Temperature (°C) | Time (days) | α-Aspartame Remaining (%) | Major Degradation Products | Reference |

| 2.0 | 30 | 10 | Partially Degraded | Phenylalanine methyl ester | [3] |

| 4.0 | 30 | 10 | Stable | - | [3] |

| 6.0 | 30 | 10 | Partially Degraded | Diketopiperazine, β-Aspartame | [3] |

| 7.0 | 30 | 10 | Highly Degraded | Diketopiperazine, β-Aspartame | [3] |

| 8.0 | 30 | 10 | Highly Degraded | Diketopiperazine, β-Aspartame | [3] |

| 10.0 | 30 | 10 | Almost Completely Degraded | Diketopiperazine, Aspartyl-phenylalanine | [3] |

Table 2: Effect of Temperature on Aspartame Degradation at pH 4

| Temperature (°C) | Time (days) | α-Aspartame Remaining (%) | Reference |

| 4 | 8 | Stable | [3] |

| 30 | 8 | Partially Degraded | [3] |

| 60 | 8 | Significantly Degraded | [3] |

Table 3: Rate Constants for Succinimide Formation from Aspartyl Peptides at pH 7.4 and 37°C

| Peptide Sequence | Rate Constant (k, day⁻¹) | Half-life (days) | Reference |

| Val-Tyr-Pro-Asp -Gly-Ala | 0.015 | 46.2 | [4] |

| Val-Tyr-Pro-Asp -Ala-Ala | 0.0023 | 301 | [4] |

| Val-Tyr-Pro-Asp -Ser-Ala | 0.0052 | 133 | [4] |

Note: The data in Table 3 is for model peptides and illustrates the influence of the adjacent amino acid on the rate of succinimide formation, the precursor to β-isomer formation. The rate is significantly faster when the aspartyl residue is followed by a glycine (B1666218) residue due to reduced steric hindrance.

Experimental Protocols for Monitoring β-Aspartame Formation

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of α-aspartame and its degradation products, including β-aspartame.

HPLC Method for the Analysis of α- and β-Aspartame

This protocol provides a general framework for the kinetic analysis of aspartame isomerization.

Figure 2: A typical experimental workflow for studying the kinetics of aspartame isomerization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer and a suitable organic modifier like acetonitrile (B52724). A typical mobile phase could be a mixture of 0.0125 M potassium dihydrogen phosphate (adjusted to pH 3.5 with phosphoric acid) and acetonitrile (e.g., 88:12 v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm.[3]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of α-aspartame of known concentration in the desired buffer (e.g., phosphate buffer at the target pH).

-

If available, prepare a stock solution of β-aspartame as a reference standard. If not available, β-aspartame can be generated by forced degradation of α-aspartame (e.g., by heating at a neutral or slightly alkaline pH) and its identity confirmed by mass spectrometry or NMR.

-

Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the kinetic study samples.

-

-

Kinetic Study Sample Preparation:

-

Prepare a solution of α-aspartame in the buffer of interest at a known initial concentration.

-

Incubate the solution in a temperature-controlled environment (e.g., a water bath or incubator).

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction to prevent further degradation. This can be achieved by rapid cooling (e.g., placing the sample in an ice bath) or by adjusting the pH to a range where the reaction is very slow (e.g., pH ~2-3).

-

-

HPLC Analysis:

-

Inject the prepared standards and the quenched kinetic study samples onto the HPLC system.

-

Record the chromatograms and integrate the peak areas for α-aspartame and β-aspartame.

-

-

Data Analysis:

-

Construct calibration curves for α-aspartame and β-aspartame by plotting peak area versus concentration.

-

Determine the concentrations of α-aspartame and β-aspartame in the kinetic study samples using the calibration curves.

-

Plot the concentration of α-aspartame and β-aspartame as a function of time to determine the reaction kinetics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for the structural elucidation of degradation products and for studying the conformational changes during the isomerization process. Both 1D ¹H NMR and 2D NMR techniques can be employed to monitor the disappearance of signals corresponding to the α-isomer and the appearance of new signals corresponding to the succinimide intermediate and the β-isomer.

Protocol Outline for NMR Analysis:

-

Sample Preparation: Prepare a concentrated solution of α-aspartame in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD.

-

Data Acquisition: Acquire a series of ¹H NMR spectra over time while maintaining the sample at a constant temperature within the NMR spectrometer.

-

Data Analysis: Monitor the changes in the chemical shifts and integrals of specific proton signals to track the conversion of α-aspartame to the succinimide intermediate and subsequently to β-aspartame.

Conclusion

The formation of β-aspartame from α-aspartame is a critical degradation pathway that impacts the quality and sensory properties of products containing this widely used artificial sweetener. The isomerization proceeds through a succinimide intermediate and is significantly influenced by pH and temperature. For researchers, scientists, and drug development professionals, a thorough understanding of this process is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of their products. The analytical methods outlined in this guide provide a robust framework for monitoring and quantifying this important chemical transformation.

References

- 1. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of aspartic acid isomerization and enantiomerization in model aspartyl tripeptides under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

The Unwanted Isomer: A Technical Guide to Beta-Aspartame Formation in Aspartame Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of beta-aspartame, a significant byproduct in the chemical synthesis of the artificial sweetener aspartame (B1666099). Understanding the mechanisms of its formation and the methodologies to control it is critical for optimizing manufacturing processes and ensuring the purity and quality of the final product. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and analytical techniques pertinent to the study of aspartame and its beta-isomer.

Introduction: The Challenge of Isomeric Purity in Aspartame Synthesis

Aspartame, or α-L-aspartyl-L-phenylalanine-1-methyl ester, is a widely used artificial sweetener. Its synthesis, particularly through chemical routes, is often complicated by the formation of a bitter-tasting stereoisomer, β-aspartame.[1] This byproduct arises from the non-regioselective acylation of L-phenylalanine methyl ester by L-aspartic acid anhydride (B1165640).[1][2] In this side reaction, the amino group of phenylalanine methyl ester attacks the β-carbonyl group of the aspartic acid anhydride instead of the desired α-carbonyl group.[1] The formation of β-aspartame not only reduces the yield of the sweet α-isomer but also necessitates complex purification steps.[1][3]

Synthesis of Aspartame: A Tale of Two Routes

Two primary approaches are employed for the industrial production of aspartame: chemical synthesis and enzymatic synthesis.[4][5] The choice of method significantly impacts the formation of the β-aspartame byproduct.

Chemical Synthesis: The Genesis of this compound

The traditional chemical synthesis of aspartame involves the reaction of L-aspartic acid anhydride with L-phenylalanine methyl ester.[3] A significant drawback of this method is its lack of regioselectivity, leading to the formation of both α- and β-aspartame.[1][3] To mitigate this, a common strategy is to use an N-protecting group on the L-aspartic acid to direct the reaction towards the formation of the α-isomer.[2]

Table 1: Reported Molar Yields in a Chemical Synthesis Route of Aspartame

| Product | Molar Yield (%) | Reference |

| α-Aspartame | 60 | [6] |

| β-Aspartame | 20 | [6] |

Enzymatic Synthesis: A Highly Selective Alternative

Enzymatic synthesis offers a highly regioselective and stereoselective alternative to chemical methods, effectively eliminating the formation of β-aspartame.[2][7] This process utilizes the enzyme thermolysin, a heat-stable protease from Bacillus thermoproteolyticus, to catalyze the condensation of N-protected L-aspartic acid with L-phenylalanine methyl ester.[7][8] The enzyme's specificity ensures that the peptide bond is formed exclusively at the α-carboxyl group of aspartic acid, resulting in the sole production of α-aspartame.[2][3] This method boasts high yields of the desired product and simplifies downstream processing.[3]

Experimental Protocols

Chemical Synthesis of Aspartame with N-Formyl Protecting Group

This protocol describes a general procedure for the chemical synthesis of aspartame, which can result in the formation of both α- and β-isomers.

Materials:

-

L-aspartic acid

-

Formic acid

-

Acetic anhydride

-

L-phenylalanine methyl ester

-

Dichloromethane

-

Sodium carbonate solution

-

Hydrochloric acid

Procedure:

-

Protection of L-aspartic acid: React L-aspartic acid with a mixture of formic acid and acetic anhydride to form N-formyl-L-aspartic acid.

-

Anhydride Formation: Convert N-formyl-L-aspartic acid to its corresponding anhydride.

-

Condensation: React the N-formyl-L-aspartic anhydride with L-phenylalanine methyl ester in a suitable organic solvent (e.g., dichloromethane) at a controlled temperature (e.g., -20°C).[6]

-

Work-up: After the reaction is complete, add water and a sodium carbonate solution. Extract the unreacted L-phenylalanine methyl ester with an organic solvent.

-

Deprotection and Isolation: Acidify the aqueous layer with hydrochloric acid to precipitate the N-formyl-α,β-aspartame mixture. The formyl group can be removed by acid hydrolysis to yield a mixture of α- and β-aspartame.

-

Purification: Separate the α- and β-isomers through techniques such as fractional crystallization or chromatography.[5]

Enzymatic Synthesis of an Aspartame Precursor using Thermolysin

This protocol outlines the synthesis of N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM), a precursor to aspartame, using thermolysin.

Materials:

-

N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Thermolysin

-

4 M NaOH

-

Water

Procedure:

-

Substrate Preparation: Suspend Z-Asp (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL) in a centrifuge tube.[9]

-

pH Adjustment: Adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH with constant stirring.[9]

-

Enzyme Addition: To the resulting clear solution, add thermolysin (e.g., 2 mg in 200 µL of water).[9]

-

Reaction: Incubate the reaction mixture in a water bath at 40°C overnight. The product, Z-APM, will precipitate out of the solution.[9]

-

Product Isolation: Collect the precipitated Z-APM by centrifugation.

-

Washing: Wash the product pellet with water to remove any unreacted substrates and enzyme.

-

Deprotection: The N-benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation to yield α-aspartame.[8]

HPLC Analysis of Aspartame and this compound

This protocol provides a general framework for the separation and quantification of α- and β-aspartame using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.

Sample Preparation:

-

Dissolve the sample containing the mixture of aspartame isomers in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

Caption: Chemical synthesis of aspartame showing the formation of both α- and β-isomers.

Caption: Enzymatic synthesis of an aspartame precursor, highlighting the regioselectivity of thermolysin.

Caption: A general experimental workflow for the synthesis and analysis of aspartame.

Conclusion

The formation of β-aspartame is a critical consideration in the chemical synthesis of aspartame, impacting both yield and product purity. While chemical methods offer a traditional route, the lack of regioselectivity necessitates careful control and purification. In contrast, enzymatic synthesis using thermolysin provides a highly specific and efficient alternative that completely avoids the formation of the undesired β-isomer. The choice of synthetic route and the implementation of robust analytical methods for isomer quantification are paramount for the successful and efficient production of high-purity α-aspartame for the food and pharmaceutical industries.

References

- 1. snowhitechem.com [snowhitechem.com]

- 2. benchchem.com [benchchem.com]

- 3. mbl.or.kr [mbl.or.kr]

- 4. Aspartame - Wikipedia [en.wikipedia.org]

- 5. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aspartame Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Aspartame

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of β-aspartame. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on this particular isomer of aspartame (B1666099). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its chemical synthesis and degradation pathways.

Introduction

β-Aspartame, with the IUPAC name (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid, is a constitutional isomer of the widely used artificial sweetener, α-aspartame.[1] Unlike its sweet-tasting counterpart, β-aspartame is known to be bitter.[2] It is primarily encountered as a byproduct in the chemical synthesis of α-aspartame and can also be formed as a degradation product.[2] Given its potential presence as an impurity in commercial aspartame, a thorough understanding of its physical and chemical properties is essential for quality control, analytical method development, and safety assessment in the food and pharmaceutical industries.

Physicochemical Properties

The fundamental physicochemical properties of β-aspartame are summarized in the tables below. These tables are designed for easy comparison and quick reference.

Table 1: General and Computed Properties of β-Aspartame

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [1] |

| Synonyms | β-Asp-Phe methyl ester, L-Phenylalanine, L-β-aspartyl-, 2-methyl ester | [1] |

| CAS Number | 22839-61-8 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [1] |

| Molecular Weight | 294.30 g/mol | [1] |

| Appearance | White crystalline powder | [] |

| Melting Point | 201-204 °C (decomposes) | [4] |

| XLogP3 | -2.7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 119 Ų | [1] |

Table 2: Spectroscopic Data References for β-Aspartame

| Spectroscopic Data | Source/Reference |

| ¹H NMR Spectrum | Available from commercial suppliers and databases. |

| ¹³C NMR Spectrum | Available from commercial suppliers and databases. |

| Infrared (IR) Spectrum | Available from commercial suppliers and databases. |

| Mass Spectrometry (MS) | Fragmentation patterns have been studied in the context of aspartame degradation. |

Table 3: Solubility and Acidity of β-Aspartame

| Property | Value | Notes | Source |

| Solubility in Water | Data not readily available in quantitative terms. Generally considered to be more soluble than α-aspartame, especially for their hydrohalide salts. | The increased solubility of β-hydrohalides is utilized in the purification of α-aspartame. | [5] |

| Solubility in Organic Solvents | Data not readily available. | - | |

| pKa | Data not readily available. | For comparison, the pKa values for α-aspartame are approximately 3.19 and 7.87. | [6] |

Chemical Synthesis and Formation

β-Aspartame is not typically synthesized as a primary product but is formed as a significant byproduct during the chemical synthesis of α-aspartame. The non-specific reaction of the aspartic anhydride (B1165640) intermediate with L-phenylalanine methyl ester leads to the formation of both α and β isomers.

Diagram 1: Chemical Synthesis of Aspartame Isomers

Stability and Degradation

α-Aspartame can degrade under various conditions, such as elevated temperature and non-optimal pH, to form several products, including β-aspartame.[5] This isomerization is a crucial consideration in the stability testing of products containing aspartame.

Diagram 2: Degradation Pathway of Aspartame

Experimental Protocols

Synthesis and Purification of β-Aspartame

The following protocol is a generalized procedure for the synthesis of a mixture of aspartame isomers and the subsequent separation to isolate β-aspartame.

5.1.1. Synthesis of α- and β-Aspartame Mixture

-

Protection of L-Aspartic Acid: L-aspartic acid is first protected at the amino group, for example, by formylation using formic acid and acetic anhydride.[2]

-

Anhydride Formation: The two carboxyl groups of the N-protected L-aspartic acid are then cyclized to form an anhydride.

-

Condensation: The resulting N-protected L-aspartic anhydride is reacted with L-phenylalanine methyl ester in an appropriate organic solvent. This reaction is not regioselective and yields a mixture of N-protected α- and β-aspartame.[2]

-

Deprotection: The protecting group on the amino acid is removed, typically by acid hydrolysis, to yield a mixture of α- and β-aspartame.[2]

5.1.2. Isolation and Purification of β-Aspartame

The separation of β-aspartame from the α-isomer can be achieved by preparative high-performance liquid chromatography (HPLC).

-

Column: A suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength around 210-220 nm.

-

Fraction Collection: Fractions corresponding to the β-aspartame peak are collected.

-

Solvent Evaporation: The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified β-aspartame.

Diagram 3: Experimental Workflow for Isomer Separation

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of β-aspartame, an important isomer in the context of aspartame synthesis and stability. While some quantitative data, particularly regarding its solubility and pKa, are not extensively reported in the literature, this guide consolidates the available information on its general properties, spectroscopic data, and formation. The provided diagrams and experimental workflows offer a practical framework for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the physicochemical profile of β-aspartame.

References

- 1. beta-Aspartame | C14H18N2O5 | CID 89862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspartame - Wikipedia [en.wikipedia.org]

- 4. β-Aspartame | CAS#:22839-61-8 | Chemsrc [chemsrc.com]

- 5. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Beta-Aspartame in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Beta-Aspartame

Aspartame (B1666099), a methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine, exists in two isomeric forms: alpha-aspartame and this compound. The key structural difference lies in the peptide bond linkage. In the sweet-tasting alpha-aspartame, the alpha-carboxyl group of L-aspartic acid is linked to the amino group of L-phenylalanine. In contrast, this compound is formed when the beta-carboxyl group of L-aspartic acid forms the peptide bond, resulting in a bitter taste.[1] this compound can be formed as a byproduct during the chemical synthesis of aspartame and is also a potential degradation product.[1][2] Understanding its solubility is crucial for analytical method development, impurity profiling, and formulation studies in the food and pharmaceutical industries.

Qualitative Solubility of this compound

Based on available information, this compound is described as being soluble in water.[3] One source suggests that beta-hydrohalides are more soluble than their alpha-aspartame counterparts, which is a qualitative indicator of the solubility of a salt form of the molecule.[2] However, specific quantitative data on the solubility of the free dipeptide form of this compound in various solvents remains scarce in the reviewed literature.

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table is provided as a template for researchers to populate with experimentally determined values. The subsequent section details a comprehensive protocol for obtaining this data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |

| Ethanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |

| Methanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |

Experimental Protocol for Determination of this compound Solubility

The following protocol outlines the saturation shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.

4.1. Objective:

To determine the quantitative solubility of this compound in a range of relevant solvents (e.g., water, ethanol, methanol, DMSO, and buffered solutions) at a controlled temperature.

4.2. Materials:

-

This compound (high purity standard)

-

Solvents (analytical grade): Water (deionized), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

pH meter

4.3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop and validate an HPLC method for the quantification of this compound. A reversed-phase C18 column is often suitable for separating aspartame isomers. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

4.4. Experimental Workflow Diagram:

Logical Relationship of Aspartame Isomers

The formation of this compound is intrinsically linked to the synthesis and degradation of alpha-aspartame. Understanding this relationship is important for its analysis and control.

Signaling Pathways and Biological Relevance

This compound itself is not known to have a significant signaling pathway in the context of taste or biological activity, primarily because it is the non-sweet, bitter isomer. The primary biological relevance of understanding its properties, including solubility, is for its detection and quantification as an impurity or degradant in products containing aspartame. The presence of this compound can impact the quality and taste profile of a product. Therefore, the "pathway" of interest is more of a quality control and analytical workflow rather than a biological signaling cascade.

Conclusion

While direct quantitative solubility data for this compound is limited, this guide provides a framework for its experimental determination. The provided protocols and diagrams offer a starting point for researchers and professionals in the field to investigate the physicochemical properties of this important isomer. A thorough understanding of this compound's solubility is essential for ensuring the quality, stability, and safety of products containing aspartame. Further research is encouraged to populate the solubility data table and to better understand the behavior of this compound in various solvent systems.

References

A Deep Dive into the Thermal Stability of Aspartame Isomers: α-Aspartame vs. β-Aspartame

For Researchers, Scientists, and Drug Development Professionals

Aspartame (B1666099), the widely utilized artificial sweetener, exists in two diastereomeric forms: α-L-aspartyl-L-phenylalanine-1-methyl ester (α-aspartame) and β-L-aspartyl-L-phenylalanine-1-methyl ester (β-aspartame). While α-aspartame is renowned for its intense sweetness, β-aspartame is known to be bitter or non-sweet. The thermal stability of these isomers is a critical parameter, influencing the shelf-life, sensory profile, and safety of products in which they are present. This technical guide provides a comprehensive analysis of the thermal stability of β-aspartame in comparison to its α-isomer, detailing degradation pathways, kinetics, and the experimental protocols for their evaluation.

Executive Summary

The thermal stability of aspartame is a multifaceted issue governed by temperature, pH, and the specific isomeric form. While α-aspartame is the commercially desired sweet-tasting isomer, it can convert to the non-sweet β-isomer or degrade into other products under thermal stress. This guide consolidates available data to demonstrate that both isomers are susceptible to thermal degradation, albeit through potentially different kinetic profiles. The primary degradation pathways for both isomers involve cyclization to diketopiperazine (DKP) and hydrolysis to their constituent amino acids. Understanding the nuances of their thermal behavior is paramount for ensuring product quality and safety.

Thermal Degradation Pathways

Both α- and β-aspartame undergo thermal degradation through two primary pathways: intramolecular cyclization and hydrolysis.

-

Intramolecular Cyclization: At elevated temperatures, both isomers can cyclize to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP). This reaction involves the nucleophilic attack of the amino group on the ester carbonyl, leading to the elimination of methanol. DKP is not sweet and its formation results in a loss of sweetness.

-

Hydrolysis: The peptide and ester bonds in both α- and β-aspartame are susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures. This leads to the formation of aspartyl-phenylalanine (α-AP or β-AP) and methanol, or further breakdown to the individual amino acids, aspartic acid and phenylalanine.

Under prolonged storage at room temperature in an aqueous solution (diet soda), α-aspartame has been shown to degrade into several products, including a notable conversion to β-aspartame and its corresponding dipeptide, β-Asp-Phe.[1]

Comparative Thermal Stability: Quantitative Data

Direct quantitative comparisons of the thermal stability of isolated α- and β-aspartame are limited in publicly available literature. However, studies on the degradation of α-aspartame provide insights into the formation and subsequent stability of the β-isomer.

| Parameter | α-Aspartame | β-Aspartame | Reference |

| Sweetness | Sweet (180-200x sucrose) | Bitter/Non-sweet | [2] |

| Aqueous Half-life (pH 4.3, 25°C) | ~300 days | Data not available | [3] |

| Aqueous Half-life (pH 7, 25°C) | A few days | Data not available | [3] |

| Primary Thermal Degradation Products | Diketopiperazine (DKP), α-Aspartyl-phenylalanine, Methanol, Aspartic Acid, Phenylalanine | Diketopiperazine (DKP), β-Aspartyl-phenylalanine, Methanol, Aspartic Acid, Phenylalanine | [1][3] |

| Solid-State Decomposition Onset (DSC) | ~187°C (degradation) | Data not available | [4] |

| Activation Energy (Ea) for Solid-State Decomposition | ~266 kJ/mol | Data not available | |

| Formation from α-Aspartame (Diet soda, 50 weeks, RT) | - | 15% conversion from α-aspartame | [1] |

Note: The lack of specific quantitative data for β-aspartame highlights a significant research gap. The provided data for α-aspartame serves as a benchmark for understanding the general thermal lability of this class of dipeptide sweeteners.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the thermal stability of aspartame and its isomers.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate and quantify aspartame and its degradation products (DKP, α/β-Aspartyl-phenylalanine, Aspartic Acid, Phenylalanine).

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector. A C18 reversed-phase column is commonly used.

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., 0.0125 M KH₂PO₄ adjusted to pH 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A common starting point is an 85:15 or 98:2 ratio of buffer to acetonitrile.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm (UV) or by mass-to-charge ratio (MS)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of α-aspartame, β-aspartame, and their respective degradation products in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Thermally stress aqueous solutions of α- and β-aspartame at desired temperatures and time points. Dilute the samples with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct calibration curves for each analyte by plotting peak area against concentration. Determine the concentration of each compound in the samples from the calibration curves.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal transition temperatures (melting, decomposition) and mass loss of solid-state aspartame isomers.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA.

Experimental Conditions:

-

Sample Pan: Aluminum or alumina (B75360) crucibles.

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Heating Rate: A linear heating rate, typically 10 K/min.

-

Temperature Range: Room temperature to 300-400°C.

Procedure:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the purified aspartame isomer into the sample pan.

-

Analysis: Place the sample pan in the instrument and heat it according to the defined temperature program.

-

Data Collection: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms to identify endothermic and exothermic events (DSC) and mass loss steps (TGA), which correspond to phase transitions and decomposition.

Sensory and Metabolic Implications

The conversion of α-aspartame to β-aspartame has significant sensory consequences, leading to a reduction in sweetness and the potential development of a bitter taste. While the sweet taste of α-aspartame is mediated by the T1R2/T1R3 taste receptor, the specific receptors responsible for the bitter taste of β-aspartame are not well-characterized but may involve the T2R family of bitter taste receptors.

Upon ingestion, α-aspartame is rapidly hydrolyzed in the small intestine into its constituent amino acids, aspartic acid and phenylalanine, and methanol.[3] These are then absorbed and enter their respective metabolic pathways.[3] The absorption of β-aspartylphenylalanine is reported to be slow and to a much lesser degree than the α-isomer.[5] The metabolic fate of intact β-aspartame and its specific degradation products requires further investigation to fully assess any potential physiological impacts.

Conclusion and Future Directions

The thermal stability of aspartame is a critical consideration for its application in food, beverage, and pharmaceutical products. While the degradation pathways of α-aspartame are relatively well-understood, there is a clear need for more quantitative data on the thermal stability of β-aspartame. Future research should focus on:

-

Direct Comparative Stability Studies: Conducting parallel thermal degradation studies on purified α- and β-aspartame under various pH and temperature conditions to determine their respective degradation kinetics and activation energies.

-

Sensory Analysis of Degradation Products: Characterizing the taste profile of β-aspartame and its specific thermal degradation products to better understand their impact on product quality.

-

Metabolic and Toxicological Evaluation: Investigating the metabolic fate and potential toxicological effects of β-aspartame and its unique degradation products to ensure consumer safety.

A more complete understanding of the thermal behavior of both aspartame isomers will enable the development of more stable formulations and more accurate shelf-life predictions for products containing this widely used artificial sweetener.

References

- 1. researchgate.net [researchgate.net]

- 2. Aspartame - Wikipedia [en.wikipedia.org]

- 3. books.google.cn [books.google.cn]

- 4. Effects of aspartame metabolites on astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the pH-Dependent Stability of β-Aspartame in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aspartame (B1666099), with a focus on the formation and presence of its isomer, β-aspartame, in aqueous solutions under varying pH conditions. The stability of aspartame is a critical factor in the formulation of pharmaceuticals, foods, and beverages, as its degradation can lead to loss of sweetness and the formation of various byproducts.

Introduction to Aspartame and its Isomers

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used artificial sweetener valued for its high sweetness intensity, which is approximately 180 to 200 times that of sucrose.[1] Chemically, it is a dipeptide methyl ester composed of L-aspartic acid and L-phenylalanine.[1][2] The stability of aspartame in aqueous solutions is highly dependent on pH, temperature, and time.[1][3]

Degradation of aspartame can occur through two primary, pH-dependent pathways: hydrolysis of the methyl ester bond and intramolecular cyclization.[1][4] These reactions lead to the formation of several degradation products, including α-L-aspartyl-L-phenylalanine (α-Asp-Phe), diketopiperazine (DKP), methanol (B129727), and the constituent amino acids, aspartic acid (Asp) and phenylalanine (Phe).[5]

A key transformation product is β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester), an isomer of the parent compound.[4] In β-aspartame, the phenylalanine residue is linked to the β-carboxyl group of aspartic acid, in contrast to the natural α-linkage in aspartame.[1] The formation of this bitter-tasting isomer is a significant consideration in stability studies.[1][2]

pH-Dependent Degradation Pathways

The degradation pathway of aspartame is dictated by the pH of the aqueous solution.

-

Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation route is the hydrolysis of the methyl ester bond, which yields methanol and the dipeptide L-aspartyl-L-phenylalanine (Asp-Phe).[1][6] Further hydrolysis of the peptide bond can occur under more severe conditions, breaking the dipeptide down into its constituent amino acids, L-aspartic acid and L-phenylalanine.[1][6]

-

Neutral and Alkaline Conditions (pH > 5): In neutral to alkaline environments, aspartame is prone to a rapid intramolecular cyclization reaction.[4] The amino group of the aspartic acid moiety attacks the carbonyl carbon of the phenylalanine methyl ester, leading to the formation of 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP), with the release of methanol.[5][7] DKP is not sweet and can further hydrolyze into other products.[6]

The optimal stability for aspartame in aqueous solutions is observed in the pH range of 4 to 5, with a maximum stability at approximately pH 4.3.[1][2][6] At room temperature and this optimal pH, its half-life is nearly 300 days.[1][2] In contrast, at a neutral pH of 7, the half-life shortens to only a few days.[1][2]

Caption: pH-dependent degradation pathways of aspartame.

Quantitative Stability Data

The rate of aspartame degradation is quantifiable and varies significantly with pH and temperature. The tables below summarize key quantitative data from stability studies.

Table 1: Half-Life and Optimal Stability of Aspartame

| Condition | pH | Half-Life (t½) | Reference |

|---|---|---|---|

| Room Temperature | 4.3 | ~300 days | [1],[2] |

| Room Temperature | 7.0 | A few days | [1],[2] |

| 25°C | 4.0 | t₉₀ = 53 days* | [8] |

t₉₀ refers to the time required for 10% degradation.

Table 2: Aspartame Degradation at 30°C in Buffered Solutions

| pH | % Aspartame Remaining (5 Days) | % Aspartame Remaining (10 Days) | Major Degradation Product(s) | Reference |

|---|---|---|---|---|

| 2 | ~95% | ~90% | PME** | [5],[7] |

| 4 | ~98% | ~96% | PME** | [5],[7] |

| 6 | ~90% | ~80% | PME** | [5],[7] |

| 7 | ~60% | ~40% | DKP | [5],[7] |

| 8 | ~30% | <10% | DKP | [5],[7] |

| 10 | <10% | ~0% | DKP | [5],[7] |

Values are estimated from graphical data presented in the cited literature. *PME: L-phenylalanine methyl ester

Table 3: Pseudo-First-Order Rate Constants (k) for Aspartame Degradation at 70.7°C

| Buffer System | pH | k'obs x 10³ (min⁻¹) | Reference |

|---|---|---|---|

| Hydrochloric Acid | 1.16 | 2.49 | [9] |

| Hydrochloric Acid | 1.77 | 0.847 | [9] |

| Hydrochloric Acid | 2.10 | 0.686 | [9] |

| Citrate | 2.26 | 0.320 | [9] |

| Formate | 2.89 | 0.197 | [9] |

| Acetate | 3.50 | 0.105 | [9] |

| Citrate | 4.35 | 0.123 | [9] |

| Acetate | 5.47 | 0.770 | [9] |

| Phosphate | 6.00 | 3.71 | [9] |

| Phosphate | 6.55 | 11.4 | [9] |

k'obs represents the pseudo-first-order rate constant at zero buffer concentration.

Experimental Protocols

A standardized methodology is crucial for accurately assessing the stability of aspartame. The following protocol outlines a typical approach using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Analysis of Aspartame

1. Materials and Reagents:

-

Aspartame (analytical standard grade)

-

Analytical standards of potential degradation products (DKP, α-Asp-Phe, β-Aspartame, Phe, Asp)[6]

-

HPLC-grade water

-

Buffer reagents (e.g., phosphate-citrate, potassium phosphate)[6][10]

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)[6]

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol)[6]

-

Volumetric flasks, pipettes, analytical balance

-

pH meter

-

Syringe filters (0.45 µm)

-

HPLC system equipped with a UV or Mass Spectrometry (MS) detector

2. Preparation of Buffered Aspartame Solutions:

-

Prepare a buffer solution of the desired pH (e.g., 3.0, 4.5, 7.0) using appropriate reagents.

-

Accurately weigh and dissolve a known amount of aspartame standard in the buffer to achieve the target concentration.

-

Verify the final pH of the solution and adjust if necessary.

-

Filter the solution through a 0.45 µm syringe filter into clean storage vials.

3. Stability Study Execution:

-

Divide the prepared solution into multiple vials for each study condition.

-

Store the vials under controlled temperature conditions (e.g., 25°C, 40°C, 60°C).

-

At predetermined time points (e.g., T=0, 1, 3, 7, 14, 30 days), remove one vial from each storage condition for analysis.

4. HPLC Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.0125M KH₂PO₄ at pH 3.5) and an organic solvent like acetonitrile.[10][11] A common starting point is a ratio of 85:15 (aqueous:organic).[11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV absorbance at 214 nm.[11]

-

Column Temperature: 30°C.[10]

-

-

Calibration:

-

Prepare a series of standard solutions of aspartame and each degradation product at known concentrations to generate a calibration curve.

-

-

Analysis:

-

Inject the stored samples and calibration standards into the HPLC system.

-

Identify and quantify the peaks for aspartame and its degradation products by comparing their retention times and peak areas to the standards.[10]

-

-

Data Interpretation:

-

Plot the concentration of remaining aspartame against time for each pH and temperature condition to determine the degradation kinetics.

-

Caption: Experimental workflow for aspartame stability testing.

Conclusion

The stability of aspartame in aqueous solutions is critically governed by pH. The molecule exhibits maximum stability in a mildly acidic environment (pH 4-5) and degrades rapidly under neutral or alkaline conditions. The primary degradation pathways involve ester hydrolysis in acidic media and cyclization to diketopiperazine in neutral to alkaline media, both of which result in a loss of sweetness. The formation of the β-aspartame isomer is also a key degradative event. For professionals in drug development and food science, a thorough understanding of these pH-dependent kinetics is essential for formulating products with an acceptable shelf life and for ensuring product quality and efficacy. The use of robust analytical methods, such as the HPLC protocol detailed herein, is imperative for accurately monitoring stability and characterizing degradation profiles.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. 4.imimg.com [4.imimg.com]

- 3. 1. What is aspartame? [greenfacts.org]

- 4. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]

- 6. benchchem.com [benchchem.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. [PDF] Determination of aspartame and its major decomposition products in foods. | Semantic Scholar [semanticscholar.org]

The Biological Activity of Beta-Aspartame: A Review of Current Knowledge and Research Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the potential biological activity of beta-aspartame (β-aspartame). Despite the widespread use and extensive research on its isomer, alpha-aspartame (α-aspartame), the direct biological effects of β-aspartame remain a significant area of limited investigation. This document summarizes the available data on β-aspartame, clarifies the existing research gaps, and provides a comprehensive overview of the known biological activities of the primary metabolites of α-aspartame, which are relevant in the context of aspartame (B1666099) consumption.

Introduction to this compound

This compound is a structural isomer of the widely used artificial sweetener, aspartame. It is not used as a food additive itself but can form from α-aspartame in aqueous solutions over time, particularly in beverages.[1] The key structural difference lies in the peptide bond: in α-aspartame, the carboxyl group of the aspartic acid main chain is linked to the amino group of phenylalanine, whereas in β-aspartame, it is the carboxyl group of the aspartic acid side chain that forms the peptide bond.[2] This seemingly minor structural change results in a significant alteration in taste, with β-aspartame being described as bitter.[3]

Pharmacokinetics and Metabolism of this compound: Limited Data

Research on the direct biological activity of β-aspartame is scarce. The primary reason for this is its low rate of intestinal absorption. Studies in rats have shown that β-aspartyl-L-phenylalanine, a breakdown product, undergoes slow passive diffusion from the intestinal lumen, in stark contrast to the rapid, carrier-assisted uptake of its alpha-isomer.[4]

Furthermore, while the primary metabolites of α-aspartame are well-characterized, the metabolic fate of the small amount of β-aspartame that may be absorbed is not well understood. In vitro studies using rat intestinal mucosa and liver homogenates did not show hydrolysis of β-aspartyl-L-phenylalanine. However, hydrolysis was observed in the presence of E. coli and rat cecal contents, suggesting a potential role for the gut microbiota in its metabolism.[4]

Due to the limited absorption and lack of systemic exposure, dedicated toxicological or pharmacological studies on β-aspartame are largely absent from the scientific literature.

Known Biological Activities of Alpha-Aspartame's Primary Metabolites

Given the paucity of data on β-aspartame, this guide will now focus on the well-documented biological activities of the primary metabolites of α-aspartame: aspartic acid, phenylalanine, and methanol (B129727). Upon ingestion, α-aspartame is rapidly and completely hydrolyzed in the small intestine into these three components.[5]

Aspartic Acid

Aspartic acid is a non-essential amino acid that acts as an excitatory neurotransmitter in the central nervous system. The aspartic acid derived from aspartame metabolism is chemically identical to that found in protein-containing foods.

-

Neurotransmission: Aspartate is an agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1]

-

Excitotoxicity: At pathologically high concentrations, excessive activation of NMDA receptors by excitatory amino acids like aspartate and glutamate (B1630785) can lead to excitotoxicity, a process implicated in neuronal damage. However, regulatory bodies have concluded that the amount of aspartic acid from aspartame consumption does not pose a risk of neurotoxicity.[1]

Phenylalanine

Phenylalanine is an essential amino acid and a precursor for the synthesis of several important molecules.

-

Neurotransmitter Synthesis: Phenylalanine is converted to tyrosine, which is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[6]

-

Blood-Brain Barrier Transport: Phenylalanine competes with other large neutral amino acids (LNAAs), such as tryptophan (the precursor to serotonin), for transport across the blood-brain barrier.[6] In individuals with the genetic disorder phenylketonuria (PKU), the inability to metabolize phenylalanine leads to its accumulation, which can cause severe neurological damage.

Methanol

Methanol is produced in small amounts from the hydrolysis of the methyl ester group of aspartame.

-

Metabolism to Formaldehyde and Formic Acid: In the liver, methanol is metabolized by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid.[7]

-

Toxicity: While high concentrations of methanol are toxic, the amount produced from aspartame consumption is significantly lower than that found naturally in many foods, such as fruits and vegetables, and is not considered to be a safety concern.[5]

Data Presentation: Summary of In Vitro and In Vivo Studies on Aspartame and its Metabolites

Due to the lack of specific studies on this compound, the following tables summarize key findings from studies on alpha-aspartame and its primary metabolites.

Table 1: Summary of In Vitro Studies on Aspartame and its Metabolites

| Compound | Cell Line/System | Concentration | Observed Effect | Reference |

| Aspartame | Human colorectal carcinoma cell line | 15–30 mM | Cytotoxicity, promotion of angiogenesis | [8] |

| Aspartame | Endothelial cells and fibroblasts | up to 100 µM | Increased ROS production, increased IL-6, pro-angiogenic effect | [8] |

| Aspartame Metabolites (Aspartic Acid, Phenylalanine, Methanol) | SH-SY5Y neuroblastoma cells | Equimolar to aspartame | Increased oxidative stress, mitochondrial damage | [9] |

Table 2: Summary of In Vivo Studies on Aspartame and its Metabolites

| Compound | Animal Model | Dose | Observed Effect | Reference |

| Aspartame | Rats | 50 mg/kg | Increased serum glucose, insulin (B600854), creatinine, urea, and altered lipid profiles | [1] |

| Aspartame | Mice | 3.5, 35, 350 mg/kg bw | Dose-dependent increase in chromosomal aberrations | [8] |

| Aspartame | Rats | Low-dose | Altered gut microbial composition, hyperglycemia, and insulin resistance | [3] |

Experimental Protocols

As there are no specific published experimental protocols for assessing the biological activity of this compound, a generalized protocol for an in vitro cytotoxicity assay is provided below. This can be adapted for future research on this compound.

General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a test compound (e.g., this compound) on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HepG2, Caco-2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics